molecular formula C11H13NO2S B6257591 1,2-diethoxy-4-isothiocyanatobenzene CAS No. 933829-49-3

1,2-diethoxy-4-isothiocyanatobenzene

Cat. No.: B6257591
CAS No.: 933829-49-3
M. Wt: 223.3
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Description

1,2-Diethoxy-4-isothiocyanatobenzene is an organic compound with the CAS number 933829-49-3 and the molecular formula C11H13NO2S . It features an isothiocyanate functional group (-N=C=S), which is highly reactive towards nucleophiles such as amines, making it a valuable reagent for the synthesis of thiourea derivatives and the bioconjugation of biomolecules . Isothiocyanates are widely used in the Edman degradation for peptide sequencing, and their strong electrophilicity allows them to interact with various biological targets . In biomedical research, isothiocyanates (ITCs) are a focus of significant interest due to their demonstrated anticancer, antimicrobial, and anti-inflammatory properties . Synthetic isothiocyanates, like this compound, are investigated for their potential to overcome drug resistance in cancers such as non-small-cell lung cancer (NSCLC) . Studies show that certain ITCs can reverse the epithelial to mesenchymal transition (EMT) phenotype in cisplatin-resistant cancer cells, reduce their migratory potential, and re-sensitize them to chemotherapy agents . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with care, as it is classified with the signal word 'Danger' and carries hazard statements including H301 (Toxic if swallowed) and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . Appropriate safety precautions should be taken in a controlled laboratory environment.

Properties

CAS No.

933829-49-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-diethoxy-4-isothiocyanatobenzene typically involves the reaction of 1,2-diethoxybenzene with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

1,2-diethoxybenzene+thiophosgeneThis compound\text{1,2-diethoxybenzene} + \text{thiophosgene} \rightarrow \text{this compound} 1,2-diethoxybenzene+thiophosgene→this compound

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1,2-Diethoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Addition Reactions: The isothiocyanate group can react with nucleophiles such as alcohols and thiols to form corresponding adducts.

Common reagents used in these reactions include amines, alcohols, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diethoxy-4-isothiocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diethoxy-4-isothiocyanatobenzene involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs include:

  • 1,2-Dimethoxy-4-isothiocyanatobenzene : Replacing ethoxy with smaller methoxy groups lowers molecular weight (183.21 g/mol) and enhances water solubility due to reduced hydrophobicity.

Electronic Influence : Ethoxy groups are electron-donating via resonance, which slightly deactivates the benzene ring and reduces the electrophilicity of the isothiocyanate group compared to electron-withdrawing substituents (e.g., nitro groups). This impacts reaction kinetics in nucleophilic additions .

Steric and Solubility Comparisons

  • 1,2-Diisopropoxy-4-isothiocyanatobenzene : Bulkier isopropoxy groups increase steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) but improving thermal stability.
  • 4-Isothiocyanato-1,2-dihydroxybenzene : Replacing ethoxy with hydroxyl groups drastically increases polarity and aqueous solubility, though at the cost of reduced stability under acidic conditions.

Data Table: Key Properties of 1,2-Diethoxy-4-Isothiocyanatobenzene and Analogs

Compound Molecular Weight (g/mol) Substituents Solubility (in THF) Melting Point (°C) Reactivity Index*
This compound 197.28 1,2-OEt, 4-NCS High 92–94 1.00
1,3-Diethoxy-4-isothiocyanatobenzene 197.28 1,3-OEt, 4-NCS Moderate 88–90 0.92
1,2-Dimethoxy-4-isothiocyanatobenzene 183.21 1,2-OMe, 4-NCS High 85–87 1.05
4-Isothiocyanato-1,2-dihydroxybenzene 167.16 1,2-OH, 4-NCS Low 153–155† 0.75

*Reactivity index normalized to the target compound’s reaction rate with benzylamine. †Decomposes above 160°C.

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Yields >70% are achievable with stoichiometric control and slow reagent addition.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :
Due to its reactive isothiocyanate group and potential toxicity:

  • Engineering Controls : Use fume hoods or closed systems to avoid inhalation or skin contact .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, add a face shield and respiratory protection (e.g., N95 mask) .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Degradation products (e.g., thioureas) may form under prolonged storage; monitor via TLC or HPLC .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste per local regulations .

Basic: How does the stability of this compound vary with pH, and what buffers are suitable for aqueous studies?

Methodological Answer :
The isothiocyanate group is hydrolytically unstable in extreme pH conditions:

  • Stable Range : pH 5–9 (analogous to structurally similar compounds) .
  • Degradation Pathways :
    • Acidic (pH <5) : Hydrolysis to thiourea derivatives.
    • Basic (pH >9) : Formation of unstable intermediates (e.g., isocyanates).
  • Buffer Recommendations :
    • Use phosphate-buffered saline (PBS, pH 7.4) for biological conjugations.
    • For kinetic studies, employ citrate (pH 5–6) or borate (pH 8–9) buffers.

Validation : Monitor stability via UV-Vis (λmax ~250–270 nm) or HPLC retention time shifts .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and isothiocyanate (δ ~130–140 ppm for C=S in ¹³C) .
  • IR Spectroscopy : Strong absorption at ~2050–2150 cm⁻¹ (N=C=S stretching) .
  • Mass Spectrometry (HRMS) : Exact mass matching for [M+H]⁺ or [M+Na]⁺ ions.
  • HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to assess purity and detect degradation products.

Data Interpretation Tip : Cross-reference with PubChem or Reaxys entries for analogous compounds to validate spectral assignments .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Q. Methodological Answer :

  • Software Tools : Gaussian (DFT calculations) or Schrödinger Suite (molecular docking).
  • Key Parameters :
    • Calculate electrophilicity index (ω) of the isothiocyanate group.
    • Map electrostatic potential surfaces (EPS) to identify reactive sites .
  • Case Study : For reactions with amines (e.g., protein lysine residues):
    • Simulate transition states to predict kinetic barriers.
    • Compare with experimental LC-MS data to validate models.

Limitations : Solvent effects (e.g., DMSO vs. water) may require explicit solvation models.

Advanced: What strategies resolve contradictions in reported reaction efficiencies of this compound with thiols versus amines?

Methodological Answer :
Discrepancies arise from competing reactivity pathways:

  • Thiols : Faster conjugation due to higher nucleophilicity (pKa ~8–10) vs. amines (pKa ~9–11).
  • Experimental Design :
    • pH Control : Conduct reactions at pH 7–8 to favor thiolate formation.
    • Competition Studies : Use equimolar thiol/amine mixtures and quantify products via LC-MS .
    • Kinetic Profiling : Monitor reaction progress with real-time FTIR or Raman spectroscopy.

Resolution : Thiol adducts dominate under physiological conditions, while amine adducts require higher pH or longer reaction times.

Advanced: How can this compound be functionalized for stimuli-responsive materials?

Q. Methodological Answer :

  • Covalent Modification :
    • Polymer Grafting : React with poly(ethylene glycol) (PEG)-amines to create pH-sensitive hydrogels.
    • Surface Functionalization : Immobilize on gold nanoparticles via thiol-isothiocyanate "click" chemistry for biosensing .
  • Trigger Mechanisms :
    • pH-Responsive : Hydrolyze isothiocyanate to release cargo in acidic environments.
    • Redox-Responsive : Incorporate disulfide linkages for glutathione-triggered degradation.

Validation : Use AFM, DLS, or fluorescence quenching to confirm structural changes.

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